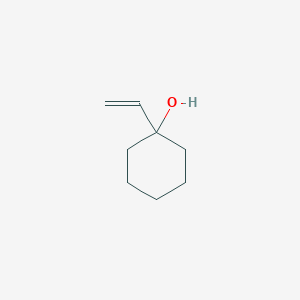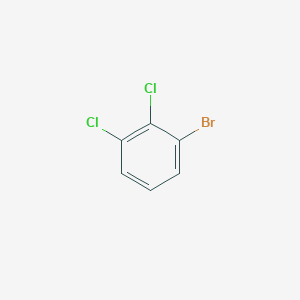
1-Bromo-2,3-dichlorobenzene
Vue d'ensemble
Description
1-Bromo-2,3-dichlorobenzene is a chemical compound with the formula C6H3BrCl2. Its molecular weight is 225.898 . It is used as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dichlorobenzene consists of a benzene ring with bromine and chlorine substituents. The IUPAC Standard InChI is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H .Chemical Reactions Analysis
1-Bromo-2,3-dichlorobenzene, like other aryl halides, can undergo nucleophilic substitution reactions. For example, it can react with a strong base like sodium amide at low temperatures to yield aniline . It can also undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis
1-Bromo-2,3-dichlorobenzene has a density of 1.7±0.1 g/cm3, a boiling point of 241.5±20.0 °C at 760 mmHg, and a flash point of 108.7±11.9 °C . It also has a molar refractivity of 43.7±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Nonpeptidic Inhibitors
1-Bromo-2,3-dichlorobenzene: is used as a reagent in the synthesis of selective nonpeptidic inhibitors for striatal-enriched protein tyrosine phosphatase (STEP), which is involved in neurological disorders .
Cross-Coupling Reactions
This compound is utilized in various cross-coupling reactions facilitated by transition metals. These reactions are fundamental to organic chemistry research and are also pivotal in pharmaceutical production .
Bromine-Magnesium Exchange Reactions
It undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C. This process is accelerated by electron-withdrawing substituents and is essential for studying new catalytic systems .
Cyanation of Aryl Halides
1-Bromo-2,3-dichlorobenzene: acts as a test substrate to study the application of new catalytic systems for the cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .
Mécanisme D'action
Target of Action
1-Bromo-2,3-dichlorobenzene is primarily used as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase . This suggests that its primary target is the striatal-enriched protein tyrosine phosphatase. This protein plays a crucial role in cellular processes such as cell growth and differentiation .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism is likely to be involved in the interaction of 1-Bromo-2,3-dichlorobenzene with its targets.
Biochemical Pathways
Given its role as a reagent in the preparation of inhibitors of striatal-enriched protein tyrosine phosphatase, it may be involved in the regulation of pathways controlled by this enzyme .
Result of Action
The molecular and cellular effects of 1-Bromo-2,3-dichlorobenzene’s action are likely to be related to its role as a reagent in the preparation of inhibitors of striatal-enriched protein tyrosine phosphatase . By inhibiting this enzyme, it could potentially affect cellular processes such as cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 1-Bromo-2,3-dichlorobenzene can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature and pH. Additionally, its stability could be influenced by exposure to light or oxygen
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205533 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichlorobenzene | |
CAS RN |
56961-77-4 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to study 1-bromo-2,3-dichlorobenzene, and what information do they provide about the molecule?
A1: The research employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational properties of 1-bromo-2,3-dichlorobenzene [].
Q2: How does computational chemistry complement the experimental spectroscopic analysis of 1-bromo-2,3-dichlorobenzene?
A2: Computational methods, specifically density functional theory (DFT) calculations, play a crucial role in interpreting the experimental spectroscopic data []. DFT calculations can predict the vibrational frequencies of a molecule based on its electronic structure. By comparing these calculated frequencies with the experimental FT-IR and FT-Raman spectra, researchers can accurately assign the observed peaks to specific vibrational modes of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)



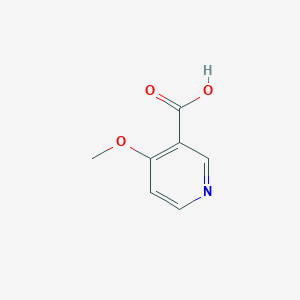
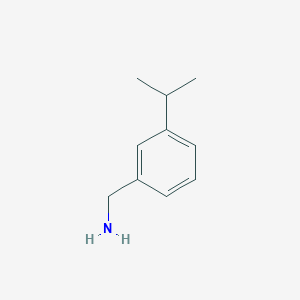
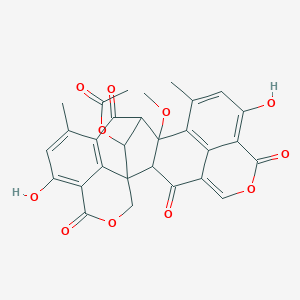

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
